molecular formula C14H20O2 B7888489 1-Adamantyl methacrylate CAS No. 66786-62-7

1-Adamantyl methacrylate

Cat. No.: B7888489
CAS No.: 66786-62-7
M. Wt: 220.31 g/mol
InChI Key: MZVABYGYVXBZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Adamantyl methacrylate is a monomer that features a methacrylate group attached to an adamantane structure. Adamantane is a tricyclic hydrocarbon with a diamond-like lattice structure, which imparts unique physical and chemical properties to its derivatives. The incorporation of the adamantyl group into methacrylate polymers enhances their thermal stability, mechanical strength, and resistance to radiation and oxidation .

Preparation Methods

1-Adamantyl methacrylate can be synthesized through various methods. One common synthetic route involves the esterification of 1-adamantanol with methacrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions with a Dean-Stark apparatus to remove water and drive the reaction to completion . Industrial production methods often employ similar esterification techniques but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism by which 1-adamantyl methacrylate exerts its effects is primarily through the incorporation of the adamantyl group into polymer chains. This incorporation enhances the rigidity and stability of the polymer, leading to improved thermal and mechanical properties. The adamantyl group also reduces the mobility of polymer chains, further contributing to the material’s stability .

Comparison with Similar Compounds

1-Adamantyl methacrylate can be compared with other methacrylate monomers bearing bulky ester groups, such as:

  • Bornyl methacrylate
  • Isobornyl methacrylate
  • Tert-butyl methacrylate

Compared to these compounds, this compound offers superior thermal stability and mechanical strength due to the unique diamond-like structure of the adamantyl group . This makes it particularly valuable in applications requiring high-performance materials.

Properties

IUPAC Name

1-adamantyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-9(2)13(15)16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1,3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVABYGYVXBZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28854-38-8
Record name 2-Propenoic acid, 2-methyl-, tricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28854-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30449680
Record name 1-Adamantyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16887-36-8, 66786-62-7
Record name 1-Adamantyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Adamantyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Adamantyl Methacrylate (stabilized with MEHQ)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Adamantyl methacrylate
Reactant of Route 2
Reactant of Route 2
1-Adamantyl methacrylate
Reactant of Route 3
Reactant of Route 3
1-Adamantyl methacrylate
Reactant of Route 4
Reactant of Route 4
1-Adamantyl methacrylate
Reactant of Route 5
Reactant of Route 5
1-Adamantyl methacrylate
Reactant of Route 6
Reactant of Route 6
1-Adamantyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.